molecular formula C26H24O6S B14159664 Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside CAS No. 30538-25-1

Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside

Cat. No.: B14159664
CAS No.: 30538-25-1
M. Wt: 464.5 g/mol
InChI Key: YVBHTHHABQEDPF-UHFFFAOYSA-N
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Description

Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is a complex organic compound with the molecular formula C26H24O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside typically involves multiple steps. One common method starts with the commercially available 5-aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. This compound is treated with formaldehyde in the presence of sodium hydroxide (NaOH) followed by methanesulfonyl chloride (MsCl), resulting in the formation of a dimesylate derivative. This derivative is then reacted with sodium sulfide (Na2S) to produce the desired thiopentofuranoside .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic conditions.

    Reduction: NaBH4 in ethanol.

    Substitution: Strong nucleophiles like sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acid derivatives .

Scientific Research Applications

Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside involves its interaction with specific molecular targets. The thiol group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3,5-di-o-benzoyl-1-thiopentofuranoside is unique due to its specific combination of benzoyl and thiol groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

30538-25-1

Molecular Formula

C26H24O6S

Molecular Weight

464.5 g/mol

IUPAC Name

(3-benzoyloxy-5-benzylsulfanyl-4-hydroxyoxolan-2-yl)methyl benzoate

InChI

InChI=1S/C26H24O6S/c27-22-23(32-25(29)20-14-8-3-9-15-20)21(16-30-24(28)19-12-6-2-7-13-19)31-26(22)33-17-18-10-4-1-5-11-18/h1-15,21-23,26-27H,16-17H2

InChI Key

YVBHTHHABQEDPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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